molecular formula C10H11N6NaO6S3 B12792046 DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium CAS No. 101372-84-3

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium

Cat. No.: B12792046
CAS No.: 101372-84-3
M. Wt: 430.4 g/mol
InChI Key: ITZLQMICXIARKK-KPSHTFFOSA-M
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Description

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium is a chemical compound with the molecular formula C10H11N6O6S3.Na. It is a derivative of cefonicid, a second-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium involves several steps, starting from the basic structure of cefonicid. The key steps include:

    Formation of the 2-hydroxy-2-phenyl-acetyl group: This involves the reaction of phenylacetic acid with appropriate reagents to introduce the hydroxy group.

    Attachment to the cefonicid core: The modified phenylacetic acid is then reacted with cefonicid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactions: Conducted in large reactors with controlled temperature and pressure.

    Purification: Using techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of bacterial resistance and enzyme inhibition.

    Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium involves its interaction with bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The molecular targets include various PBPs, and the pathways involved are crucial for maintaining bacterial cell wall integrity.

Comparison with Similar Compounds

Similar Compounds

    Cefonicid: The parent compound, a second-generation cephalosporin antibiotic.

    Cefoxitin: Another second-generation cephalosporin with similar antibacterial properties.

    Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity.

Uniqueness

DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium is unique due to its modified structure, which enhances its antibacterial activity and stability. The presence of the 2-hydroxy-2-phenyl-acetyl group provides additional sites for chemical modification, making it a valuable compound for research and development.

Properties

CAS No.

101372-84-3

Molecular Formula

C10H11N6NaO6S3

Molecular Weight

430.4 g/mol

IUPAC Name

sodium;[5-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate

InChI

InChI=1S/C10H12N6O6S3.Na/c11-5-7(17)16-6(9(18)19)4(1-23-8(5)16)2-24-10-12-13-14-15(10)3-25(20,21)22;/h5,8H,1-3,11H2,(H,18,19)(H,20,21,22);/q;+1/p-1/t5-,8-;/m1./s1

InChI Key

ITZLQMICXIARKK-KPSHTFFOSA-M

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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